6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide
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Overview
Description
6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties, including anti-inflammatory and neuroprotective effects .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . They may interact with various proteins and enzymes involved in these processes.
Mode of Action
Pyrimidine derivatives have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may interact with its targets to modulate these biochemical pathways.
Biochemical Pathways
The compound may affect the biochemical pathways related to inflammation and neuroprotection. It has been suggested that the compound’s mechanism of action involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in the regulation of inflammation and neuronal cell death.
Pharmacokinetics
The lipophilicity of a drug can influence its diffusion into cells . As such, the compound’s lipophilicity may impact its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some exhibited significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production . They also showed promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives under acidic or basic conditions.
Introduction of the hydroxy group: This step involves the hydroxylation of the pyrimidine ring, which can be carried out using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the N-(2-(methylthio)phenyl) group: This step involves the nucleophilic substitution reaction where the pyrimidine ring is reacted with 2-(methylthio)aniline under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrogen gas with a catalyst, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Alkylated or acylated derivatives.
Scientific Research Applications
6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential anti-inflammatory and neuroprotective effects.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide: Known for its anti-inflammatory and neuroprotective properties.
Triazole-pyrimidine hybrids: Exhibit neuroprotective and anti-neuroinflammatory properties.
Indole derivatives: Known for their antiviral, anti-inflammatory, and anticancer activities.
Uniqueness
This compound is unique due to its specific combination of a hydroxy group, a methylthio group, and a pyrimidine ring, which contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-18-10-5-3-2-4-8(10)15-12(17)9-6-11(16)14-7-13-9/h2-7H,1H3,(H,15,17)(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWJQFLIACXETR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC(=O)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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